molecular formula C24H24ClN3O4 B2723459 3-(2-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylisoxazole-4-carboxamide CAS No. 921862-77-3

3-(2-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylisoxazole-4-carboxamide

Cat. No. B2723459
CAS RN: 921862-77-3
M. Wt: 453.92
InChI Key: FIECVEAEUMABAN-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylisoxazole-4-carboxamide is a useful research compound. Its molecular formula is C24H24ClN3O4 and its molecular weight is 453.92. The purity is usually 95%.
BenchChem offers high-quality 3-(2-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylisoxazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylisoxazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Potential

Research has shown the synthesis of novel compounds with structures similar to the given chemical, demonstrating potential antitumor activities. For instance, a study by Stevens et al. (1984) highlighted the synthesis and chemistry of a novel broad-spectrum antitumor agent, showcasing the therapeutic potential of such compounds in treating leukemia and possibly acting as prodrug modifications (Stevens et al., 1984).

Antibacterial Applications

Palkar et al. (2017) designed and synthesized novel analogs displaying promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. These compounds were assessed for their cytotoxic activity, indicating their applicability in non-cytotoxic concentrations for antimicrobial use (Palkar et al., 2017).

Agricultural Applications

In the context of agriculture, Campos et al. (2015) explored the use of polymeric and solid lipid nanoparticles for the sustained release of fungicides, indicating the potential of incorporating similar chemical compounds into carrier systems to enhance the efficacy and reduce the toxicity of fungicides (Campos et al., 2015).

Cytotoxic Activity

Deady et al. (2003) investigated carboxamide derivatives of benzo[b][1,6]naphthyridines, demonstrating potent cytotoxicity against various cancer cell lines. This suggests the potential application of similar compounds in cancer therapy (Deady et al., 2003).

Serotonin-3 Receptor Antagonists

Harada et al. (1995) conducted studies on the structure-activity relationship of compounds leading to the discovery of potent serotonin-3 (5-HT3) receptor antagonists. Such compounds, including those with similar structures, can be significant in treating conditions like nausea and vomiting associated with chemotherapy (Harada et al., 1995).

Antimicrobial Agents

Desai et al. (2011) synthesized compounds that were screened for in vitro antibacterial and antifungal activities, showcasing the potential of similar chemical compounds as antimicrobial agents (Desai et al., 2011).

properties

IUPAC Name

3-(2-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN3O4/c1-5-28-18-12-15(10-11-19(18)31-13-24(3,4)23(28)30)26-22(29)20-14(2)32-27-21(20)16-8-6-7-9-17(16)25/h6-12H,5,13H2,1-4H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIECVEAEUMABAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)NC(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylisoxazole-4-carboxamide

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